

Part 1: Elucidating the Core Structure: IUPAC Nomenclature

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Methyl 2-chloro-5-methoxyisonicotinate*

Cat. No.: *B11756568*

[Get Quote](#)

The precise arrangement of substituents on the pyridine ring is critical to the chemical identity and reactivity of these molecules. The user's topic of interest, "**Methyl 2-chloro-5-methoxyisonicotinate**," specifies a particular isomer.

The IUPAC name for **Methyl 2-chloro-5-methoxyisonicotinate** is methyl 2-chloro-5-methoxypyridine-4-carboxylate. This name delineates the following structural features:

- Pyridine: A six-membered aromatic ring containing one nitrogen atom.
- 4-carboxylate: A methyl ester group (-COOCH₃) is attached to the 4th position of the pyridine ring. The term "isonicotinate" specifically refers to a derivative of isonicotinic acid, where the carboxyl group is at the 4-position.
- 2-chloro: A chlorine atom is substituted at the 2-position.
- 5-methoxy: A methoxy group (-OCH₃) is substituted at the 5-position.

It is crucial to distinguish this compound from its isomers, which have similar names but different structures and properties:

- Methyl 2-chloro-5-methylisonicotinate: The IUPAC name is methyl 2-chloro-5-methylpyridine-4-carboxylate[1]. Here, a methyl group (-CH₃) replaces the methoxy group at the 5-position.
- Methyl 2-chloro-5-methoxynicotinate: The IUPAC name is methyl 2-chloro-5-methoxypyridine-3-carboxylate[2]. In this isomer, the methyl ester group is at the 3-position, making it a derivative of nicotinic acid.

This guide will focus on the available technical data for these related and often-referenced compounds, highlighting their significance as versatile chemical building blocks.

Part 2: Physicochemical Properties and Handling

A comprehensive understanding of the physicochemical properties of these intermediates is essential for their effective use in synthesis, including solvent selection, reaction conditions, and purification methods.

Table 1: Comparative Physicochemical Properties

Property	Methyl 2-chloro-5-methylisonicotinate	Methyl 2-chloro-5-methoxynicotinate
CAS Number	787596-43-4[3]	1256791-15-7
Molecular Formula	C ₈ H ₈ ClNO ₂ [4]	C ₈ H ₈ ClNO ₃
Molecular Weight	185.61 g/mol [3]	201.61 g/mol
Appearance	Not specified	Solid
Boiling Point	268.6±35.0 °C at 760 mmHg[4]	Not specified
Storage	2-8°C, sealed, inert gas[4]	Refrigerator, Sealed in dry, 2-8°C
Purity	95%[3]	97%, 95%

Safety and Handling: These compounds are considered hazardous chemicals. For instance, Methyl 2-chloro-5-methoxynicotinate is harmful if swallowed and can cause skin, eye, and respiratory irritation[5]. Standard laboratory safety protocols, including the use of personal

protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. Work should be conducted in a well-ventilated fume hood.

Part 3: Synthesis and Reactivity

The synthesis of these substituted pyridines often involves multi-step processes, starting from more readily available pyridine derivatives. The reactivity of the chloro- and ester-functionalized pyridine core allows for a wide range of subsequent chemical transformations.

General Synthetic Approach

A common strategy for synthesizing 2-chloropyridine derivatives is through the chlorination of the corresponding pyridine N-oxide. This activates the pyridine ring for nucleophilic substitution.



[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing substituted methyl chloropyridinecarboxylates.

Exemplary Experimental Protocol: Synthesis of 2-Chloro-5-methylpyridine

While a specific protocol for the title compounds is not detailed in the provided search results, a representative synthesis for a related precursor, 2-chloro-5-methylpyridine, can be adapted from known procedures involving the chlorination of 3-methylpyridine N-oxide[6][7].

Step 1: N-Oxidation of 3-Methylpyridine

- Dissolve 3-methylpyridine in a suitable solvent such as acetic acid.
- Add an oxidizing agent, for example, hydrogen peroxide, portion-wise while controlling the temperature.
- Heat the reaction mixture to drive the reaction to completion.

- After cooling, neutralize the reaction mixture and extract the 3-methylpyridine N-oxide product.

Step 2: Chlorination of 3-Methylpyridine N-Oxide

- Charge a reaction vessel with 3-methylpyridine N-oxide and a solvent like dichloromethane[7].
- Cool the mixture to 0-5°C[7].
- Slowly add a chlorinating agent, such as phosphorus oxychloride (POCl₃), while maintaining the low temperature[7].
- Allow the reaction to proceed, followed by a careful workup involving quenching with water and neutralization with a base (e.g., NaOH)[7].
- The 2-chloro-5-methylpyridine product can then be isolated, for instance, by steam distillation[7].

Step 3: Carboxylation and Esterification Further functionalization to introduce the methyl ester at the 4-position would involve subsequent steps such as lithiation followed by quenching with carbon dioxide to form the carboxylic acid, and then esterification with methanol under acidic conditions.

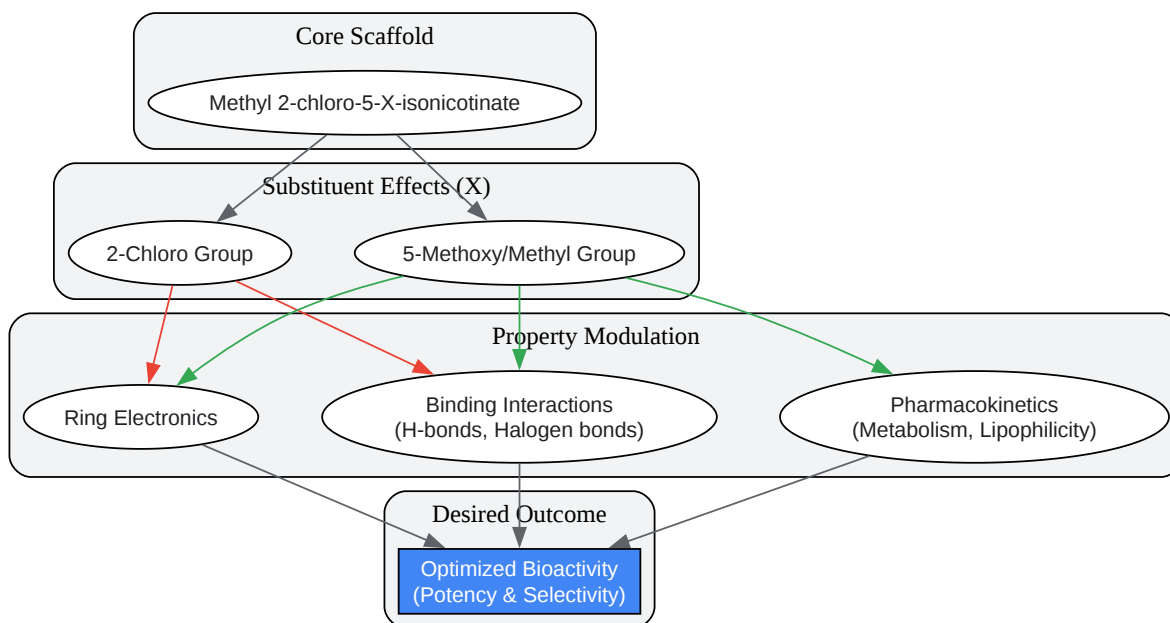
Part 4: Applications in Drug Discovery and Agrochemicals

Methyl 2-chloro-5-substituted (iso)nicotines are valuable intermediates primarily used in the synthesis of pharmaceuticals and agrochemicals[4]. The substituents on the pyridine ring play a crucial role in modulating the biological activity of the final products.

The Role of Key Substituents

The chloro, methoxy, and methyl groups are frequently employed in medicinal chemistry to optimize ligand-protein interactions and improve the pharmacokinetic properties of drug candidates[8][9].

- **Chloro Group:** As an electron-withdrawing group, the chlorine atom can influence the electronics of the aromatic ring. It can also participate in various non-covalent interactions within a protein's binding pocket, including hydrogen bonds and halogen bonds, which are directional interactions that can enhance binding affinity and selectivity[8]. The reactivity of the C-Cl bond also allows for its displacement in nucleophilic substitution and cross-coupling reactions, providing a handle for further molecular elaboration[6].
- **Methoxy Group:** The methoxy group is an electron-donating group that can also engage in hydrogen bonding through its oxygen atom[8]. Its presence can alter the molecule's polarity and metabolic stability. The dual electrostatic nature of both chloro and methoxy groups makes them useful for probing protein binding sites to optimize potency[8].
- **Methyl Group:** Introducing a methyl group can impact a molecule's conformation and lipophilicity, which in turn affects its binding to a target and its pharmacokinetic profile[10]. The "magic methyl" effect, where the addition of a methyl group leads to a significant and sometimes unexpected increase in potency, is a well-known concept in drug design[9][10].



[Click to download full resolution via product page](#)

Caption: Logic diagram illustrating the role of substituents in drug discovery.

These intermediates serve as building blocks for creating more complex molecules designed to interact with specific biological targets like enzymes or receptors, leading to the development of novel therapeutic agents and crop protection compounds[4].

References

- MySkinRecipes. methyl 2-chloro-5-methylisonicotinate.
- Sigma-Aldrich. Methyl 2-Chloro-5-methoxynicotinate | 1256791-15-7.
- AChemBlock. methyl 2-chloro-5-methylisonicotinate 95% | CAS: 787596-43-4.
- Sigma-Aldrich. Methyl 2-chloro-5-methoxynicotinate | 1256791-15-7.
- ChemicalBook. Methyl 2-chloro-5-Methylisonicotinate | 787596-43-4.
- PubChemLite. Methyl 2-chloro-5-methylisonicotinate (C₈H₈ClNO₂).
- PubChemLite. Methyl 2-chloro-5-methoxynicotinate (C₈H₈ClNO₃).

- Fisher Scientific. SAFETY DATA SHEET.
- PubChem. Methyl 5-chloro-2-methoxybenzoate | C₉H₉ClO₃ | CID 118574.
- PMC. Parallels between the chloro and methoxy groups for potency optimization.
- Benchchem. 2-Chloro-5-methylpyridine: A Versatile Building Block in Organic Synthesis.
- YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery.
- PubMed. [Application of methyl in drug design].
- PrepChem.com. The preparation Of 2-chloro-5-methylnicotinic acid.
- Google Patents. US20170008846A1 - Process for making 2-chloro-5-methylpyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. PubChemLite - Methyl 2-chloro-5-methylisonicotinate (C₈H₈ClNO₂) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - Methyl 2-chloro-5-methoxynicotinate (C₈H₈ClNO₃) [pubchemlite.lcsb.uni.lu]
- 3. methyl 2-chloro-5-methylisonicotinate 95% | CAS: 787596-43-4 | AChemBlock [achemblock.com]
- 4. methyl 2-chloro-5-methylisonicotinate [myskinrecipes.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 8. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Part 1: Elucidating the Core Structure: IUPAC Nomenclature]. BenchChem, [2026]. [Online PDF]. Available at:

[\[https://www.benchchem.com/product/b11756568/docs#part-1-elucidating-the-core-structure-iupac-nomenclature\]](https://www.benchchem.com/product/b11756568/docs#part-1-elucidating-the-core-structure-iupac-nomenclature)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)